molecular formula C3H5NO4 B556332 Aminomalonic acid CAS No. 1068-84-4

Aminomalonic acid

Cat. No. B556332
CAS RN: 1068-84-4
M. Wt: 119.08 g/mol
InChI Key: JINBYESILADKFW-UHFFFAOYSA-N
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Description

Aminomalonic acid is an amino dicarboxylic acid that is malonic acid in which one of the methylene hydrogens has been replaced by an amino group . It has a role as a human metabolite and a Daphnia magna metabolite .


Synthesis Analysis

Aminomalonic acid can be synthesized via asymmetric decarboxylative protonation . A tailored benzamide group in aminomalonic acids can help build a coordinated network of non-covalent interactions, including hydrogen bonds, π – π interactions and dispersion forces, with a chiral acid catalyst . The malonate-based synthesis introduces side chains via a facile substitution of aminomalonic esters and thus can access structurally and functionally diverse amino acids .


Molecular Structure Analysis

The molecular formula of Aminomalonic acid is C3H5NO4 . Its average mass is 119.076 Da and its Monoisotopic mass is 119.021858 Da .


Chemical Reactions Analysis

Aminomalonic acid can undergo decarboxylation reactions . The small size and high rate of transfer of protons mean that face-selective delivery to planar intermediates is hard to control, but it can unlock previously obscure asymmetric transformations .


Physical And Chemical Properties Analysis

Aminomalonic acid has a molecular weight of 119.08 g/mol . Its CAS Registry Number is 1068-84-4 .

Scientific Research Applications

Field

Chemistry, specifically Organic Synthesis

Application

Aminomalonic acid has been used in the modular and diverse synthesis of amino acids via asymmetric decarboxylative protonation . This process allows for the creation of structurally and functionally diverse amino acids .

Method of Application

The method involves the use of a tailored benzamide group in aminomalonic acids to build a coordinated network of non-covalent interactions, including hydrogen bonds, π–π interactions, and dispersion forces, with a chiral acid catalyst . This allows enantioselective decarboxylative protonation to give α-amino acids . The malonate-based synthesis introduces side chains via a facile substitution of aminomalonic esters .

Results

The method has been shown to be effective, with the synthesis of more than fifty natural and unnatural amino acid derivatives . The yields are generally over 85% . The method also allows for the preparation of bioactive α-helix mimetic by converting the tailored anchoring group .

Electrochemical Oxidation

Field

Chemistry, specifically Electrochemistry

Application

Aminomalonic acid can be used in the electrochemical oxidation of amines . This process provides critical routes for synthesising and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .

Method of Application

The method involves the conversion of an α-aminomalonic half-ester or an N-acylated amino acid via the Hofer–Moest reaction . This comprises an electrolytic decarboxylation reaction in neutral or alkaline solutions .

Results

The results of this method are not specified in the source .

Synthesis of Complex Compounds

Field

Chemistry, specifically Organic Synthesis

Application

Aminomalonic acid has been used in the synthesis of more complex compounds, such as oxazolidine-2-one-4-carboxylic acids derived from threonine, and 2,5-piperazinediones derived from aminomalonic acid .

Method of Application

The specific method of application is not detailed in the source .

Results

The results of this method are not specified in the source .

Non-Kolbe Electrolysis

Field

Chemistry, specifically Electrochemistry

Application

Aminomalonic acid can be used in the non-Kolbe electrolysis of N-protected-α-amino acids . This process provides an alternative route for synthesising and modifying a wide range of chemically useful molecules .

Method of Application

The method involves the conversion of an α-aminomalonic half-ester or an N-acylated amino acid via the Hofer–Moest reaction . This comprises an electrolytic decarboxylation reaction in neutral or alkaline solutions .

Results

The results of this method are not specified in the source .

Synthesis of Complex Compounds

Field

Chemistry, specifically Organic Synthesis

Application

Aminomalonic acid has been used in the synthesis of more complex compounds, such as oxazolidine-2-one-4-carboxylic acids derived from threonine, and 2,5-piperazinediones derived from aminomalonic acid .

Method of Application

The specific method of application is not detailed in the source .

Results

The results of this method are not specified in the source .

Safety And Hazards

Aminomalonic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

The asymmetric decarboxylation of aminomalonic acids can offer a way to introduce diverse side chains via substitution reactions and benefits from low-cost starting materials . This process holds great promise for converting easily available carboxylic acids into valuable chiral building blocks .

properties

IUPAC Name

2-aminopropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO4/c4-1(2(5)6)3(7)8/h1H,4H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINBYESILADKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147777
Record name Aminomalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aminomalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Aminomalonic acid

CAS RN

1068-84-4
Record name Aminomalonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1068-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminomalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminopropanedioic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminomalonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352096
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Record name Aminomalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminomalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,400
Citations
TG Appleton, JR Hall, DW Neale… - Inorganic …, 1990 - ACS Publications
… The product was the monopotassium salt of 2-aminomalonic acid, K(amalH), which gave satisfactory analytical results. The filtrate was concentrated to 10 mL and then cooled in ice to …
Number of citations: 42 pubs.acs.org
JW Thanassi - Biochemistry, 1970 - ACS Publications
… when aminomalonic acid reacts with pyridoxal phosphate (… at the -carbon of aminomalonic acid is promoted by pyridoxal … spontaneous decarboxylation of aminomalonic acid and its …
Number of citations: 90 pubs.acs.org
M FUJINO, M WAKIMASU, M MANO… - Chemical and …, 1976 - jstage.jst.go.jp
… L—Aspartyl-aminomalonic acid diesters are representatives of new group of sweet com~ … ~ fi—benzylaspartic acid with an aminomalonic acid diester by the conventional activated ester …
Number of citations: 49 www.jstage.jst.go.jp
JJ Van Buskirk, WM Kirsch, DL Kleyer… - Proceedings of the …, 1984 - National Acad Sciences
Aminomalonic acid (Ama) has been isolated from proteins of Escherichia coli and human atherosclerotic plaque. The presence of Ama has important biological implications because …
Number of citations: 47 www.pnas.org
H Nagayama, M Muramatsu, K Shimura - Nature, 1958 - nature.com
… the formation of aminomalonic acid by an alanine… aminomalonic acid to glycine quantitatively. The glycine thus formed was determined by the method of Krueger•. Aminomalonic acid …
Number of citations: 30 www.nature.com
SD Copley, E Frank, WM Kirsch, TH Koch - Analytical biochemistry, 1992 - Elsevier
Aminomalonic acid (Ama) was first detected in alkaline … of aminomalonic acid in alkaline hydrolysates of proteins. We have developed a technique for quantitation of aminomalonic acid …
Number of citations: 53 www.sciencedirect.com
M Frankel, M Harnik, Y Levin… - Journal of the American …, 1953 - ACS Publications
… Silver Salt of Polyaminomalonic Acid.—The polyester VI (1 g., 0.00774 mole) was dissolved in 1 N potassium hydroxide solution in water (14.5 ml.). After 2 days standing at room …
Number of citations: 13 pubs.acs.org
PV Hauschka, EB Henson, PM Gallop - Analytical Biochemistry, 1980 - Elsevier
… Methods for quantitative analysis of the carboxylated amino acids, aminomalonic acid, @.… Half-times for decarboxylation in 1 M HCI at 100C are: aminomalonic acid (1.2 min); …
Number of citations: 30 www.sciencedirect.com
N Berova, J Breinholt, GW Jensen… - Acta chemica …, 1994 - actachemscand.org
… The aminomalonic acid character of 1 fits well with an observed mjz 428 fragment in its LSIMS, recorded in the negative ion mode, corresponding to the loss of the elements of CO-, from …
Number of citations: 20 actachemscand.org
K Shimura, H Nagayama, A Kikuchi - Nature, 1956 - nature.com
… O ·3 N 1mlphuric acid - aminomalonic acid. The activity of this preparation … aminomalonic acid takes place by the action of a new enzyme which we propose to call 'aminomalonic acid …
Number of citations: 29 www.nature.com

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